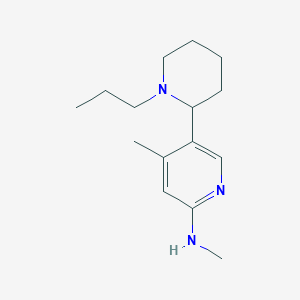
N,4-Dimethyl-5-(1-propylpiperidin-2-yl)pyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,4-Dimethyl-5-(1-propylpiperidin-2-yl)pyridin-2-amine: is a synthetic organic compound with a complex structure It belongs to the class of pyridine derivatives and is characterized by the presence of a piperidine ring attached to the pyridine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,4-Dimethyl-5-(1-propylpiperidin-2-yl)pyridin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.
Attachment to Pyridine Core: The piperidine ring is then attached to the pyridine core through a nucleophilic substitution reaction.
Methylation: The final step involves the methylation of the nitrogen atoms to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the piperidine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, nucleophiles, polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary amines.
科学的研究の応用
N,4-Dimethyl-5-(1-propylpiperidin-2-yl)pyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Chemical Biology: Used as a probe to study biological pathways and molecular interactions.
Industrial Chemistry: Employed as an intermediate in the synthesis of more complex molecules and materials.
作用機序
The mechanism of action of N,4-Dimethyl-5-(1-propylpiperidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- N-Methyl-4-(1-propylpiperidin-2-yl)pyridin-2-amine
- 4-Methyl-5-(1-propylpiperidin-2-yl)pyridin-2-amine
- N,4-Dimethyl-5-(1-butylpiperidin-2-yl)pyridin-2-amine
Uniqueness
N,4-Dimethyl-5-(1-propylpiperidin-2-yl)pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development.
生物活性
N,4-Dimethyl-5-(1-propylpiperidin-2-yl)pyridin-2-amine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C15H25N3
- Molecular Weight : 247.38 g/mol
The compound exhibits significant interactions with various biological targets, including receptors and enzymes involved in cellular signaling pathways. It has been studied for its effects on:
- Neurotransmitter Receptors : Potential modulation of dopamine and serotonin receptors.
- Cell Proliferation : Induction of apoptosis in cancer cells, suggesting a role in cancer therapy.
Biological Activity Overview
Research indicates that this compound may possess the following biological activities:
| Activity Type | Description |
|---|---|
| Anticancer | Induces apoptosis in various cancer cell lines. |
| Neuroprotective | Potential neuroprotective effects through modulation of neurotransmitter systems. |
| Antidepressant | Possible antidepressant-like effects through serotonin receptor interaction. |
Case Studies and Research Findings
- Anticancer Activity
- Neuropharmacological Effects
- Structure-Activity Relationship (SAR) Studies
特性
分子式 |
C15H25N3 |
|---|---|
分子量 |
247.38 g/mol |
IUPAC名 |
N,4-dimethyl-5-(1-propylpiperidin-2-yl)pyridin-2-amine |
InChI |
InChI=1S/C15H25N3/c1-4-8-18-9-6-5-7-14(18)13-11-17-15(16-3)10-12(13)2/h10-11,14H,4-9H2,1-3H3,(H,16,17) |
InChIキー |
IDJAYFZWBHLWGA-UHFFFAOYSA-N |
正規SMILES |
CCCN1CCCCC1C2=CN=C(C=C2C)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















